3-(3,4-Dimethoxyphenyl)propionic acid

Vue d'ensemble

Description

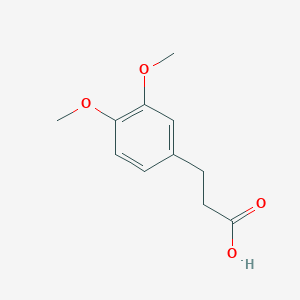

3-(3,4-Dimethoxyphenyl)propionic acid (CAS: 2107-70-2) is a phenylpropanoic acid derivative with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol. The compound exhibits a melting point range of 96–99°C and is characterized by its linear structure, featuring a three-carbon propionic acid chain attached to the dimethoxy-substituted benzene ring .

Synthesis and Applications The compound is synthesized via methods involving amidation and oxidation steps, as described by Lebel and coworkers , or through reactions with intermediates like (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride . It serves as a key intermediate in pharmaceuticals, particularly in the synthesis of tetrahydroisoquinoline analogs used to treat central nervous system (CNS) pathologies and cardiovascular diseases such as cardiac ischemia . Additionally, it has been utilized in research to induce γ-globin gene expression and erythropoiesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide 3,4-diméthoxyhydrocinnamique peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la vératraldéhyde avec l’acide de Meldrum en présence d’acide formique et de triéthylamine. Le mélange réactionnel est porté à reflux dans le benzène pendant plusieurs heures, puis acidifié et extrait pour obtenir le produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle de l’acide 3,4-diméthoxyhydrocinnamique impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

L’acide 3,4-diméthoxyhydrocinnamique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou en alcanes.

Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que des halogènes ou des nucléophiles dans des conditions acides ou basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L’acide 3,4-diméthoxyhydrocinnamique a une large gamme d’applications dans la recherche scientifique :

Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, telles que le traitement de certaines maladies.

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that 3-(3,4-dimethoxyphenyl)propionic acid exhibits anticancer properties. A study investigated its potential as an inhibitor of tubulin polymerization, which is crucial for cancer cell proliferation. The compound was found to disrupt cellular integrity and glucose metabolism in cancer cells, indicating its potential as a therapeutic agent against various cancers .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. Its ability to modulate inflammatory pathways can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Neuroprotective Properties

Recent studies have suggested that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

Mécanisme D'action

Le mécanisme d’action de l’acide 3,4-diméthoxyhydrocinnamique implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut former des complexes avec des ions métalliques, ce qui peut influencer son activité biologique . Les voies et les cibles exactes dépendent de l’application spécifique et du contexte de son utilisation.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The biological and physicochemical properties of phenylpropionic acid derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Propionic Acid Derivatives

Structural and Functional Insights

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in 3,4-dimethoxy derivatives) enhance lipophilicity and stability, making these compounds suitable for drug design . In contrast, hydroxylated analogs (e.g., 3-(4-hydroxy-3-methoxyphenyl)propionic acid) exhibit higher polarity, influencing their roles in metabolic pathways and food science .

- Positional Isomerism : The 3,4-dimethoxy isomer demonstrates distinct hydrogen-bonding patterns in crystal structures, contributing to its role in stabilizing pharmaceutical intermediates . The 3,5-dimethoxy isomer, with symmetrical substitution, may exhibit altered electronic properties affecting reactivity .

Activité Biologique

3-(3,4-Dimethoxyphenyl)propionic acid, also known by its CAS number 2107-70-2, is a compound notable for its biological activities, particularly in the context of erythropoiesis and potential therapeutic applications in treating hemoglobinopathies. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 210.227 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 96-97 °C

- Boiling Point : 344.2 ± 27.0 °C at 760 mmHg

- Flash Point : 132.0 ± 17.2 °C

Research indicates that this compound functions primarily as an orally active short-chain fatty acid (SCFA). Its biological activity includes:

- Stimulation of Erythropoiesis : The compound has been shown to stimulate γ-globin gene expression, which is critical for fetal hemoglobin production. This effect is particularly beneficial in conditions such as β-hemoglobinopathies and other forms of anemia .

- In Vivo Efficacy : Studies have demonstrated that doses ranging from 50 to 200 mg/kg can achieve significant plasma concentrations, suggesting effective bioavailability and potential therapeutic applications in clinical settings .

Case Studies and Experimental Evidence

- Erythropoietic Activity :

- Pharmacokinetics :

- Anti-inflammatory Properties :

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 3-(3,4-Dimethoxyphenyl)propionic acid?

The compound can be synthesized via catalytic hydrogenation of unsaturated precursors. For example, palladium-on-charcoal (Pd/C) is commonly used to reduce α,β-unsaturated acids under H₂ gas, yielding the saturated propionic acid derivative. Post-synthesis purification involves silica gel chromatography (eluent: diethyl ether/chloroform) to isolate crystalline forms, achieving >98% purity (melting point: 98–101°C) . Key steps include:

- Quality control : Neutralization titration and solubility tests in methanol to detect impurities.

- Crystallization : Slow evaporation from chloroform yields needle-like crystals suitable for X-ray diffraction analysis .

Q. How can researchers characterize the thermodynamic stability of this compound?

Thermodynamic properties such as enthalpy of sublimation (ΔsubH) and fusion (ΔfusH) are critical for stability assessments. Data from differential scanning calorimetry (DSC) and mass-loss Knudsen effusion methods include:

| Property | Value | Method | Reference |

|---|---|---|---|

| ΔsubH (sublimation) | 140.3 ± 0.8 kJ/mol | Knudsen | |

| ΔfusH (fusion) | 32.38 kJ/mol | DSC | |

| Melting Point | 98–101°C | DSC |

These values inform storage conditions (room temperature, desiccated) and compatibility with high-temperature reactions .

Advanced Research Questions

Q. What structural features govern its biological activity as a PDE4 and TNF-α inhibitor?

The compound’s planar aromatic ring and extended propionic acid side chain enable interactions with enzyme active sites. Key structural insights:

- Conformational analysis : The trans-configuration of the propionic acid chain (C6–C7–C8–C9 torsion angle: -172.25°) promotes dimerization via O–H···O hydrogen bonds, stabilizing its bioactive form .

- Methoxy positioning : 3,4-Dimethoxy groups enhance lipid solubility and receptor binding affinity, as shown in PDE4 inhibition assays (IC₅₀ values in nanomolar range) .

Q. How do conflicting metabolic pathways in different organisms impact its pharmacological applications?

- Bacterial metabolism : E. coli hydroxylates the phenyl ring to form 3-(2,3-dihydroxyphenyl)propionic acid, altering bioavailability .

- Mammalian systems : The compound suppresses ER stress-induced apoptosis in neuronal cells (e.g., in Alzheimer’s models) but may exhibit cytotoxicity at high concentrations due to reactive metabolite formation .

Resolution strategy : Use isotopically labeled analogs (e.g., ¹³C-tracers) to track metabolic fates across species .

Q. What advanced analytical techniques resolve its polymorphic forms?

- X-ray crystallography : Resolves dimeric R₂²(8) hydrogen-bonded motifs and molecular packing along the b-axis .

- Solid-state NMR : Differentiates crystalline vs. amorphous phases by analyzing ¹³C chemical shifts of methoxy and carboxyl groups.

- FT-IR spectroscopy : Identifies hydrogen-bonding patterns (broad O–H stretch at 3500–2500 cm⁻¹) and confirms purity .

Q. Methodological Guidance

Q. How to design dose-response experiments for evaluating its neuroprotective effects?

- In vitro models : Use primary cortical neurons exposed to ER stress inducers (e.g., tunicamycin).

- Dosing range : 10–100 μM, based on IC₅₀ values for caspase-3 inhibition .

- Endpoints : Measure apoptosis markers (e.g., Bcl-2/Bax ratio) via Western blot and mitochondrial membrane potential via JC-1 staining .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardization : Pre-screen batches via HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity.

- Positive controls : Co-test with known PDE4 inhibitors (e.g., rolipram) to validate assay sensitivity .

Q. Data Contradictions and Resolution

Q. Why do studies report conflicting cytotoxicity profiles in cancer vs. normal cells?

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKQWQTBCTDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175294 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-70-2 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2107-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dimethoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(3,4-DIMETHOXYPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XO32ZSP1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.